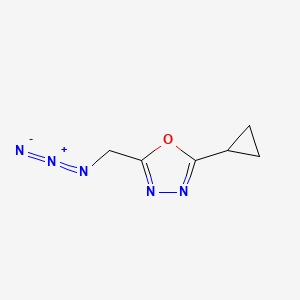

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-11-8-3-5-9-10-6(12-5)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNLOQPOCYSUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235697 | |

| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803594-48-0 | |

| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole typically involves:

- Formation of the 1,3,4-oxadiazole ring via cyclization of appropriate hydrazide or amidoxime precursors.

- Introduction of the cyclopropyl substituent at the 5-position.

- Functionalization at the 2-position with an azidomethyl group, often through nucleophilic substitution or azidation reactions.

This approach is consistent with established methodologies for 1,3,4-oxadiazole derivatives, which use dehydrating agents for ring closure and selective substitution reactions for side-chain modifications.

Preparation of the 1,3,4-Oxadiazole Core

2.1 Cyclization of Hydrazides or Amidoximes

- Starting materials such as hydrazides derived from cyclopropyl-substituted carboxylic acids or amidoximes are cyclized under dehydrating conditions to form the 1,3,4-oxadiazole ring.

- Common dehydrating agents include phosphoryl chloride (POCl₃), triphenylphosphine with carbon tetrachloride, or Burgess-type reagents.

- For example, hydrazides can be reacted with acid chlorides followed by cyclodehydration with POCl₃ to yield 2,5-disubstituted oxadiazoles with high efficiency.

- In a related synthesis, N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide was cyclized using triphenylphosphine, triethylamine, and carbon tetrachloride in acetonitrile at 100°C for 1 hour to produce a cyclopropyl-substituted 1,3,4-oxadiazole derivative.

- The cyclization step is typically monitored by disappearance of hydrazide NH signals in NMR and confirmed by IR spectroscopy showing oxadiazole ring formation.

Introduction of the Azidomethyl Group

3.1 Azidomethylation via Halomethyl Precursors

- The azidomethyl substituent is commonly introduced by substitution of a halomethyl precursor (e.g., bromomethyl or chloromethyl derivatives) with sodium azide.

- For instance, 4-(bromomethyl)phenyl derivatives have been converted to azidomethyl analogues through nucleophilic substitution with azide ions under mild conditions.

- This strategy can be adapted for the oxadiazole scaffold by preparing 2-(halomethyl)-5-cyclopropyl-1,3,4-oxadiazole intermediates, which are then treated with sodium azide to afford the target azidomethyl compound.

- Typical azidation reactions are conducted in polar aprotic solvents such as DMF or acetonitrile at room temperature or slightly elevated temperatures.

- The reaction time varies from a few hours to overnight depending on the substrate reactivity.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Hydrazide formation | Hydrazine hydrate + cyclopropyl-substituted acid ester | Formation of cyclopropyl hydrazide intermediate |

| 2 | Cyclization to oxadiazole ring | POCl₃ or triphenylphosphine + CCl₄, triethylamine, heat | Formation of 5-cyclopropyl-1,3,4-oxadiazole core |

| 3 | Halomethylation at 2-position | Reaction with bromomethyl or chloromethyl reagent | Introduction of halomethyl substituent |

| 4 | Azidation | Sodium azide in DMF or acetonitrile, room temp to 50°C | Substitution of halogen by azide group |

| 5 | Purification | Extraction, chromatography | Isolation of pure this compound |

Detailed Research Findings and Optimization

- Cyclization Efficiency: Use of triphenylphosphine and triethylamine with carbon tetrachloride enables efficient intramolecular dehydration-cyclization, yielding oxadiazole rings in good yields (typically 40–70%).

- Azidomethylation Yield: Substitution of bromomethyl intermediates with sodium azide proceeds with high regioselectivity and yields often exceeding 80% when optimized for solvent and temperature.

- Reaction Monitoring: NMR (¹H and ¹³C) and FT-IR spectroscopy are essential for confirming ring closure and azide incorporation. The disappearance of NH protons and appearance of azide characteristic IR absorption (~2100 cm⁻¹) are key indicators.

- Solvent Effects: Polar aprotic solvents such as DMF and acetonitrile facilitate azide substitution reactions by stabilizing the azide ion and enhancing nucleophilicity.

- Temperature Control: Elevated temperatures (50–60°C) improve substitution yields but must be balanced to avoid decomposition of the oxadiazole ring.

Comparative Table of Key Preparation Methods

| Method Aspect | Hydrazide Cyclization with POCl₃ | Triphenylphosphine/CCl₄ Cyclization | Azidation via Halomethyl Substitution |

|---|---|---|---|

| Starting Material | Hydrazide + acid chloride | Hydrazide or amidoxime derivative | Halomethyl-oxadiazole intermediate |

| Dehydrating Agent | Phosphoryl chloride (POCl₃) | Triphenylphosphine + CCl₄ + Et₃N | Sodium azide |

| Reaction Temperature | Reflux or 80–100°C | 90–100°C | Room temperature to 60°C |

| Reaction Time | 1–3 hours | 1 hour | Several hours to overnight |

| Yield Range (%) | 50–80 | 40–70 | 70–90 |

| Purification | Recrystallization, chromatography | Extraction, recrystallization | Extraction, chromatography |

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: The azide group can be reduced to form amines.

Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.

Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive azide group.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole involves the reactivity of its azide group. The azide group can participate in various chemical reactions, such as cycloaddition and substitution, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,3,4-Oxadiazoles

Key Insights :

- Azide vs. Chloride : The azidomethyl group in the target compound enhances reactivity in cycloaddition reactions compared to the chloromethyl analog, which is more suited for nucleophilic substitutions .

- Cyclopropyl vs. Aryl Groups : Cyclopropyl substituents (as in the target compound) improve steric stability compared to phenyl or tolyl groups (e.g., 4a–4c in ), which may increase metabolic resistance in pharmaceuticals.

Comparison with Heterocyclic Isomers and Analogues

Key Insights :

- Ring Position Effects : The 1,3,4-oxadiazole core (target compound) exhibits greater thermal stability compared to 1,2-oxazole derivatives (e.g., ), due to resonance stabilization.

- Biological Activity : Chlorophenyl-substituted oxadiazoles (e.g., ) show antimicrobial activity, whereas azidomethyl-substituted analogs are more suited for targeted drug delivery via click chemistry.

Pharmacologically Active Oxadiazoles

Key Insights :

- Bulkier Substituents : Compounds like with diphenyl and bicyclic groups are optimized for blood-brain barrier penetration, whereas the target compound’s smaller cyclopropyl group may favor peripheral activity.

- Azide Utility : The azidomethyl group enables conjugation with alkynes or biomolecules, a feature absent in traditional methyl or aryl-substituted oxadiazoles .

Biological Activity

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its antibacterial, anticancer, and antiparasitic properties based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclopropyl-containing precursors with azide reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antibacterial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole nucleus can inhibit various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 75 |

| Klebsiella pneumoniae | 17 | 80 |

| Bacillus cereus | 14 | 120 |

Note: Values are indicative based on comparative studies with standard antibiotics like Gentamicin.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored through various in vitro studies. The compound has shown promising results against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: MCF-7 Cell Line

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Increased expression of p53 protein.

- Activation of caspase-3 leading to apoptotic cell death.

The compound demonstrated an IC50 value of approximately 20 µM, indicating moderate potency compared to established chemotherapeutics.

Antiparasitic Activity

The potential antiparasitic effects of oxadiazoles have also been investigated. Notably, derivatives have been tested against Trypanosoma cruzi, the causative agent of Chagas disease.

Findings

In vitro assays indicated that the compound exhibited a significant reduction in parasite burden at concentrations as low as 10 µM. This suggests that modifications to the oxadiazole structure could enhance efficacy against parasitic infections.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. The results indicate strong interactions with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Table 2: Docking Scores for Biological Targets

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| DNA Topoisomerase I | -9.5 |

| Bacterial Dihydropteroate Synthase | -8.7 |

| Caspase-3 | -10.2 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole?

- Methodological Answer : The compound can be synthesized via cyclization of acyl hydrazides with carboxylic acid derivatives. For example, acid activation using carbodiimides (e.g., CDI or DIC) followed by coupling with acyl hydrazides and dehydration with reagents like CBr₄/Ph₃P is a standard approach. Substitution at the oxadiazole core with azidomethyl groups typically involves nucleophilic displacement of halides (e.g., chloromethyl intermediates) using NaN₃ under controlled conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions and purity. X-ray crystallography (as used in structural studies of analogous oxadiazoles) provides definitive bond-length and angle data. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the azide (N₃) stretch (~2100 cm⁻¹) .

Q. What safety protocols are necessary for handling azide-containing oxadiazoles?

- Methodological Answer : Due to the inherent instability of azide groups, strict safety measures are required:

- Use explosion-proof equipment and avoid mechanical friction/heat.

- Conduct reactions in small batches (<1 g) under inert atmospheres.

- Employ personal protective equipment (safety glasses, face shields) and store compounds at low temperatures (-20°C) in amber vials .

Advanced Research Questions

Q. How can synthetic yields be optimized for azidomethyl-substituted oxadiazoles?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF/DCM mixtures) improve solubility of intermediates .

- Catalyst use : Triphenylphosphine (Ph₃P) enhances dehydration efficiency during cyclization .

- Reaction monitoring : TLC or in-situ FTIR tracks azide formation to prevent over-reaction. Typical yields range from 60–85%, depending on substituent steric effects .

Q. How can computational methods predict the stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) to assess thermal stability. Molecular dynamics simulations predict decomposition pathways under stress conditions (e.g., shock or heat). These studies guide safe handling and storage protocols .

Q. How do researchers resolve contradictions in reported synthesis conditions for oxadiazoles?

- Methodological Answer : Conflicting data (e.g., CDI vs. DIC coupling agents) are addressed by:

- Comparative kinetic studies : Measuring reaction rates and byproduct profiles under varying conditions.

- Solvent polarity analysis : Correlating dielectric constants with intermediate stability.

- Revisiting literature protocols : Validating reproducibility with modern analytical tools (e.g., HPLC purity checks) .

Q. What applications does this compound have in energetic materials research?

- Methodological Answer : The high nitrogen content (azide + oxadiazole) makes it a candidate for:

- Detonation velocity studies : Calculated via Cheetah thermochemical code or small-scale explosive testing.

- Sensitivity testing : Impact/friction sensitivity measurements using BAM fallhammer apparatus.

- Thermal analysis : DSC/TGA profiles to identify decomposition thresholds (>200°C for most azides) .

Q. How can instability during long-term storage be mitigated?

- Methodological Answer : Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.